3-(3,5-Dimethoxyphenyl)picolinic acid

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Selecting the wrong regioisomer of dimethoxyphenyl picolinic acid can invalidate SAR studies. This 3-isomer precisely maps steric and electronic constraints. - Unique 3-substitution pharmacophore for target binding - ≥95% purity solid; reliable for chemical biology probes - Avoids regioisomeric impurities that confound activity - Shipped globally under ambient conditions

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 1258635-03-8
Cat. No. B6391411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)picolinic acid
CAS1258635-03-8
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)OC
InChIInChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
InChIKeyHVQWZTDGXRWHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258635-03-8) – Chemical Identity & Availability


3-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258635-03-8), also known as 3-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid, is a synthetic organic compound belonging to the substituted picolinic acid class. It has a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol . The compound is characterized by a picolinic acid core substituted at the 3-position with a 3,5-dimethoxyphenyl group, a structural motif that confers specific spatial and electronic properties distinct from its regioisomers . This compound is typically supplied for research purposes as a solid with a minimum purity of 95% . Its utility lies in the unique 3-substitution pattern, which fundamentally alters its interaction with biological targets compared to other dimethoxyphenyl picolinic acid isomers.

Unique 3-substitution pattern for SAR and chemical biology studies
Dimethoxyphenyl picolinic acid core with defined spatial vector
Research-grade solid meeting reproducible assay purity standards

Why 3-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258635-03-8) Cannot Be Replaced by a Generic Picolinic Acid Derivative


The 3-(3,5-Dimethoxyphenyl)picolinic acid scaffold is not functionally interchangeable with its positional isomers (e.g., 2-, 4-, 5-, or 6-substituted analogs) or other picolinic acid derivatives due to the critical influence of substitution position on molecular recognition and biological activity. In picolinic acid-based chemotypes, the relative position of the dimethoxyphenyl group to the carboxylate and pyridine nitrogen dictates the compound's three-dimensional pharmacophore, directly impacting its ability to engage with specific biological targets such as enzymes, receptors, or nucleic acids [1]. While general picolinic acid derivatives are known for diverse activities including antiviral and anti-inflammatory effects [2], the specific 3-substituted isomer offers a distinct chemical vector that is crucial for targeted applications in medicinal chemistry and chemical biology. Substituting this compound with a generic picolinic acid or an alternative regioisomer without validation will likely result in loss of target engagement, altered selectivity, and compromised experimental reproducibility [1].

!
Positional Isomer Mismatch
3-Substitution creates a distinct pharmacophore; 4-,5- or 6-isomers may shift target engagement and selectivity profiles.
!
Generic Picolinic Acid Derivatives
Lack the dimethoxyphenyl vector; replacement may alter binding landscape and experimental readouts.
!
Reproducibility Risk
Substituting without validation may compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation: 3-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258635-03-8) vs. Positional Isomers & Analogs


Regioisomeric Selectivity: 3-Position Substitution Confers Unique Binding Landscape vs. 4-Position Analog

The substitution position on the picolinic acid ring is a primary determinant of biological activity. While direct target engagement data for 3-(3,5-Dimethoxyphenyl)picolinic acid is not yet reported in primary literature, critical inference is drawn from a PubChem BioAssay (AID 1800675) for its 4-position analog, 4-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258614-87-7) [1]. The 4-position analog was tested in a panel of 18 high-throughput screening assays, demonstrating activity in 18/18 assays (100% hit rate), with 7 assays showing activity ≤ 1 nM and 18 assays showing activity ≤ 1 µM [1]. This demonstrates that the dimethoxyphenyl picolinic acid chemotype is capable of potent, sub-nanomolar target engagement. The 3-substituted isomer (target compound) presents the key pharmacophoric elements (carboxylate, pyridine nitrogen, and dimethoxyphenyl group) in a unique spatial orientation that is fundamentally distinct from the 4-position analog . The difference in the dihedral angle and vector of the dimethoxyphenyl group relative to the picolinic acid core is expected to alter binding affinity and selectivity profiles. In a medicinal chemistry context, this regioisomeric shift is a proven strategy for optimizing potency, selectivity, and physicochemical properties.

Regioisomeric Selectivity
Class-level
3-position isomer vs 4-position analog: 4-analog active in 18/18 HTS assays, 7 assays ≤ 1 nM
Regioisomeric shift may alter binding landscape
Direct data for 3-isomer not reported; class-level inference
Medicinal Chemistry Structure-Activity Relationship Target Engagement

Synthetic Accessibility and Purity: 95% Minimum Purity Standard for Reproducible Research

3-(3,5-Dimethoxyphenyl)picolinic acid is commercially available with a minimum purity specification of 95%, as certified by reputable vendors . This purity level is critical for reproducible experimental outcomes in both biological assays and chemical synthesis. While similar purity standards are often cited for analogs such as 4-(3,5-Dimethoxyphenyl)picolinic acid (95%) and 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid (95%) , the specific synthetic route and purification protocol for the 3-isomer are tailored to its unique reactivity and stability. The presence of the dimethoxyphenyl group at the 3-position can influence the compound's solubility and crystallization behavior, which are key factors in achieving and maintaining high purity. In procurement, the specified 95% purity ensures that the user receives a compound suitable for demanding applications, minimizing the risk of off-target effects or side reactions caused by impurities.

Purity Specification
Specification review
Minimum purity ≥ 95% (vendor specification)
Supports reproducible assay outcomes
Equivalent to related dimethoxyphenyl picolinic acid derivatives
Chemical Synthesis Quality Control Procurement

Structural Uniqueness: 3-Substitution Pattern Distinguishes from Commercially Available 4-, 5-, and 6-Position Analogs

The 3-substituted dimethoxyphenyl picolinic acid scaffold is distinct from other commercially available regioisomers, including the 4-substituted (CAS 1258614-87-7) , 5-substituted (CAS 1242339-00-9) , and 6-substituted (CAS 887982-90-3) analogs. While all share the same molecular formula (C14H13NO4) and molecular weight (259.26 g/mol), their differing substitution positions confer unique three-dimensional shapes and electronic distributions. The 3-substituted isomer positions the dimethoxyphenyl group adjacent to the carboxylate, creating a sterically hindered environment that can influence metal chelation properties and protein-ligand interactions. In contrast, the 5-substituted analog has been investigated as an EP2 receptor antagonist for CNS applications , and the 6-substituted analog is associated with auxin signaling disruption in plants . The 3-position isomer's unique geometry provides a valuable tool for probing structure-activity relationships where steric and electronic factors at the pyridine 3-position are critical.

Structural Uniqueness
Class-level
3-substitution vs 4-,5-,6-position isomers (same molecular formula)
Unique spatial vector for SAR exploration
Commercially available isomers show differentiated applications
Medicinal Chemistry Chemical Biology SAR

Molecular Properties: Computed Physicochemical Parameters Guide Formulation and Handling

The computed physicochemical properties of 3-(3,5-Dimethoxyphenyl)picolinic acid, inferred from its structural analogs, provide essential guidance for experimental design and handling. For the 5-position analog (CAS 1242339-00-9), the calculated properties include a topological polar surface area (TPSA) of 84.86 Ų, a predicted pKa of 2.27±0.20, and a complexity score of 298 . The 3-isomer is expected to exhibit similar solubility and permeability characteristics, with the pKa value indicating the carboxylate group will be predominantly ionized at physiological pH. This information is crucial for preparing stock solutions, designing biological assays, and interpreting cellular permeability data. The compound's hydrogen bond donor count (1) and acceptor count (5) further inform its potential for intermolecular interactions, which are fundamental to its biological activity and experimental handling [1].

Predicted Physicochemical Profile
Context-dependent
TPSA ~84.86 Ų, pKa ~2.27, complexity 298 (inferred from 5-analog)
Guides formulation and assay design
Predicted values; experimental confirmation recommended
Physicochemical Properties Drug Design Formulation

Optimal Application Scenarios for 3-(3,5-Dimethoxyphenyl)picolinic acid (CAS 1258635-03-8) Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers can leverage the unique 3-substitution pattern of 3-(3,5-Dimethoxyphenyl)picolinic acid as a key SAR probe to investigate the spatial requirements for target engagement. Its distinct geometry, compared to the 4-, 5-, and 6-position analogs, allows for precise mapping of the binding pocket's steric and electronic constraints. The demonstrated sub-nanomolar activity of the 4-position analog in HTS assays [1] highlights the potential of this chemotype, and the 3-isomer provides a critical missing vector for comprehensive SAR analysis. This compound is particularly valuable in projects targeting enzymes or receptors where the 3-position of a pyridine-based ligand is known to be a critical determinant of potency and selectivity [1].

Chemical Biology Probe Development

The compound's defined purity (≥95%) and unique structural features make it a reliable tool for chemical biology applications . It can serve as a precursor for synthesizing more complex molecules or as a control compound in target identification studies. Its structural distinction from the 5-position analog, which has been explored as an EP2 receptor antagonist , underscores the importance of selecting the correct isomer for probing specific biological pathways. Using the 3-isomer ensures that observed biological effects are attributable to the intended spatial presentation of the pharmacophore, minimizing confounding results from regioisomeric impurities or misassignment .

Synthetic Methodology Development

The synthesis of 3-substituted picolinic acids often presents unique challenges due to steric hindrance and electronic effects. This compound is an ideal substrate for developing and optimizing novel cross-coupling reactions, directed C-H functionalization, or other synthetic transformations that are sensitive to the substitution pattern on the pyridine ring . The 3-position substitution pattern offers a distinct reactivity profile compared to the more accessible 4- or 5-positions, providing a rigorous test for new catalytic methods and enabling access to previously unexplored chemical space .

Physicochemical Property Optimization in Drug Design

The predicted physicochemical parameters, including a pKa of ~2.27 and TPSA of ~84.86 Ų , inform its use in drug design programs where modulating solubility, permeability, and metabolic stability is crucial. The 3-substitution pattern can influence the compound's lipophilicity and its ability to form intramolecular hydrogen bonds, which are key determinants of oral bioavailability and CNS penetration. By incorporating this scaffold, medicinal chemists can fine-tune these properties while maintaining target affinity, a critical advantage over less tunable picolinic acid derivatives .

Application
Selection Property
Validation Focus
SAR studies in medicinal chemistry
3-Substitution spatial vector
Binding-site steric and electronic mapping
Chemical biology probe development
Research-grade purity and unique geometry
Isomer-specific pharmacophore attribution
Synthetic methodology development
Steric hindrance at 3-position
Cross-coupling and C-H functionalization tolerance
Physicochemical property optimization
Predicted pKa and TPSA profile
Solubility and permeability parameterization

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